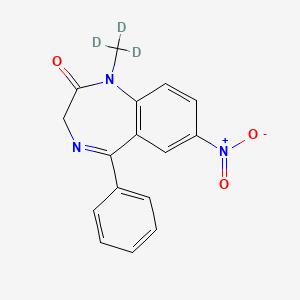

Nimetazepam-d3

Description

Conceptual Framework of Stable Isotope Labeling in Drug Development and Analysis

Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes. metsol.com Common stable isotopes used in drug development include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com These labeled compounds are chemically identical to their unlabeled counterparts but have a greater mass. metsol.com This mass difference allows them to be distinguished and traced in biological systems using analytical techniques like mass spectrometry (MS). researchgate.net

The primary application of stable isotope labeling in drug development is to track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. By introducing a labeled version of a drug, researchers can precisely follow its journey through the body, identify its metabolites, and quantify its concentration in various tissues and fluids. researchgate.net This information is crucial for understanding a drug's pharmacokinetic and pharmacodynamic profiles. metsol.com

Stable isotope labeling offers significant advantages over older methods that used radioactive isotopes, as it eliminates the risks associated with radiation exposure. metsol.com This makes it a safer option for use in clinical studies, including those involving vulnerable populations. metsol.com

Rationale for Deuteration in Enhancing Metabolic Stability and Pharmacokinetic Profiling

Deuteration, the specific replacement of hydrogen with deuterium, is a powerful tool for optimizing the metabolic stability of drugs. juniperpublishers.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). ijeat.orgresearchgate.net This increased bond strength can make the deuterated position on a molecule more resistant to metabolic cleavage by enzymes in the body. ijeat.org

By strategically placing deuterium atoms at sites on a drug molecule that are known to be susceptible to metabolism ("soft spots"), researchers can slow down the rate at which the drug is broken down. nih.gov This can lead to several beneficial changes in the drug's pharmacokinetic profile, including:

Increased half-life: The drug remains in the body for a longer period. juniperpublishers.com

Reduced systemic clearance: The rate at which the drug is removed from circulation is decreased. juniperpublishers.com

These modifications can potentially lead to improved therapeutic efficacy and may allow for less frequent dosing. nih.gov Furthermore, deuteration can sometimes alter the metabolic pathway of a drug, a phenomenon known as "metabolic shunting." This can lead to a decrease in the formation of undesirable or toxic metabolites and an increase in the concentration of desired active metabolites. juniperpublishers.com

Nimetazepam-d3 within the Context of Deuterated Benzodiazepine (B76468) Reference Materials

This compound is the deuterated analogue of Nimetazepam, a benzodiazepine derivative. In the context of chemical research, this compound is primarily used as a certified reference material (CRM) or an internal standard in analytical testing. sigmaaldrich.com

Internal standards are essential for achieving accurate and precise quantitative analysis, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). aptochem.comscioninstruments.com An ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample preparation and analysis. aptochem.com

Because this compound has the same chemical properties as Nimetazepam, it co-elutes during chromatography, meaning it travels through the analytical system at the same rate. aptochem.com However, due to its higher mass, it can be separately detected by the mass spectrometer. aptochem.com By adding a known amount of this compound to a sample, researchers can use the ratio of the analyte's signal to the internal standard's signal to accurately calculate the concentration of Nimetazepam. scioninstruments.com This method effectively corrects for variations that can occur during the analytical process, such as sample loss or fluctuations in instrument performance, thereby improving the reliability of the results. clearsynth.comtexilajournal.com

Therefore, this compound is a crucial tool for forensic analysis, clinical toxicology, and urine drug testing, enabling the precise quantification of Nimetazepam in biological samples like urine, serum, or plasma. sigmaaldrich.comscientificlabs.co.uk

Compound Information

| Compound Name | Chemical Formula | Molecular Weight | Unlabeled CAS Number |

| This compound | C₁₆H₁₀D₃N₃O₃ | 298.31 g/mol | 2011-67-8 |

| Nimetazepam | C₁₆H₁₃N₃O₃ | 295.3 g/mol | 2011-67-8 |

| Nitrazepam | C₁₅H₁₁N₃O₃ | 281.27 g/mol | 146-22-5 |

| 7-Aminonimetazepam | C₁₆H₁₅N₃O | 265.31 g/mol | 52942-26-4 |

Structure

3D Structure

Properties

Molecular Formula |

C16H13N3O3 |

|---|---|

Molecular Weight |

298.31 g/mol |

IUPAC Name |

7-nitro-5-phenyl-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H13N3O3/c1-18-14-8-7-12(19(21)22)9-13(14)16(17-10-15(18)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3 |

InChI Key |

GWUSZQUVEVMBPI-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis and Comprehensive Characterization Methodologies of Nimetazepam D3

Advanced Synthetic Approaches for Deuterated Benzodiazepines

The synthesis of Nimetazepam-d3 is typically achieved through the N-methylation of its precursor, nitrazepam (7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one). This approach involves the reaction of nitrazepam with a deuterated methylating agent. A common and effective reagent for this transformation is iodomethane-d3 (B117434) (CD3I).

The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom at the 1-position of the benzodiazepine (B76468) ring, thereby facilitating nucleophilic attack on the electrophilic methyl-d3 group. Common bases used for this purpose include potassium carbonate (K2CO3). The reaction is typically performed in a suitable organic solvent, such as acetonitrile (B52724), and may require heating to proceed at an optimal rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until completion. Following the reaction, the crude product is purified using techniques like column chromatography or recrystallization to yield this compound of high chemical purity.

Table 1: Key Reagents and Conditions for the Synthesis of this compound

| Starting Material | Deuterated Reagent | Base | Solvent | Typical Reaction Conditions |

| Nitrazepam | Iodomethane-d3 (CD3I) | Potassium Carbonate (K2CO3) | Acetonitrile | 80°C, 6-8 hours |

Analytical Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of this compound

A combination of sophisticated analytical techniques is employed to confirm the successful synthesis, isotopic enrichment, and purity of this compound.

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the incorporation of deuterium (B1214612) atoms and determining the isotopic purity of this compound. The mass spectrum of this compound will show a molecular ion peak ([M+H]+) that is three mass units higher than that of the unlabeled nimetazepam. For instance, the nominal molecular weight of nimetazepam is 295.29 g/mol , while that of this compound is approximately 298.31 g/mol .

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can also provide evidence for the location of the deuterium label. The fragment ions containing the N-methyl-d3 group will exhibit a corresponding mass shift, confirming that the deuteration has occurred at the intended position. The isotopic distribution of the molecular ion cluster is analyzed to calculate the percentage of d3 species, ensuring high isotopic enrichment, often exceeding 98%. lgcstandards.com

Table 2: Mass Spectrometry Data for Nimetazepam and this compound

| Compound | Molecular Formula | Nominal Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) |

| Nimetazepam | C16H13N3O3 | 295.29 | 296.10 |

| This compound | C16H10D3N3O3 | 298.31 | 299.12 |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the precise location of the deuterium atoms within the molecule. In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the N-methyl protons, which is present in the spectrum of unlabeled nimetazepam, will be absent or significantly diminished. This absence provides strong evidence for the successful replacement of protons with deuterium atoms at the methyl group.

Furthermore, ¹³C NMR spectroscopy can also be used for confirmation. The carbon atom of the CD3 group will exhibit a different splitting pattern (a triplet of triplets due to C-D coupling) and a slight upfield shift compared to the quartet observed for the CH3 group in the unlabeled compound. This detailed structural information from NMR analysis provides unambiguous confirmation of the deuteration site.

High-performance liquid chromatography (HPLC) is the primary method used to assess the chemical purity of this compound. A reversed-phase HPLC method, often employing a C18 column, is typically used to separate this compound from any unreacted starting material (nitrazepam), non-deuterated nimetazepam, and other potential impurities. southernforensic.org

The purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. The analysis is typically performed using a UV detector, with the wavelength set to an absorption maximum of the compound, such as 260 nm. forensics.org.my Certificates of analysis for commercially available this compound standards often report a chemical purity of greater than 98% as determined by HPLC. lgcstandards.comlgcstandards.com

Development and Rigorous Validation of Quantitative Analytical Methods Utilizing Nimetazepam D3

Fundamental Principles of Isotope Dilution Mass Spectrometry with Nimetazepam-d3 as an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex samples. The use of a stable isotope-labeled internal standard, such as this compound, is central to this methodology. sigmaaldrich.comscientificlabs.co.uk this compound is an ideal internal standard as it is chemically identical to the analyte of interest, Nimetazepam, but has a different mass due to the incorporation of three deuterium (B1214612) atoms. This mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard by a mass spectrometer.

Theoretical Basis of Internal Standard Application in Complex Matrices

The fundamental principle of using this compound as an internal standard lies in its ability to compensate for variations in sample preparation and analysis. When a known amount of this compound is added to a sample at the beginning of the analytical process, it experiences the same physical and chemical manipulations as the endogenous Nimetazepam. Any loss of analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the internal standard.

In the mass spectrometer, the instrument measures the ratio of the signal intensity of the analyte (Nimetazepam) to the signal intensity of the internal standard (this compound). Because both compounds are affected similarly by matrix effects—the suppression or enhancement of ionization due to other components in the sample—the ratio of their signals remains constant, even if the absolute signal intensities fluctuate. This allows for accurate quantification, as the concentration of the analyte is determined based on this stable ratio relative to a calibration curve.

Methodological Strategies for Calibration Curve Construction and Linearity Assessment

The construction of a robust calibration curve is essential for accurate quantification. A series of calibration standards are prepared with known concentrations of Nimetazepam, and a constant concentration of this compound is added to each. The calibration curve is generated by plotting the ratio of the peak area of Nimetazepam to the peak area of this compound against the known concentration of Nimetazepam.

Linearity is a critical parameter of the calibration curve and is typically assessed by performing a linear regression analysis on the calibration data. The coefficient of determination (R²) is calculated to evaluate the goodness of fit of the regression line. A high R² value, generally ≥0.99, indicates a strong linear relationship between the concentration and the response ratio. For the simultaneous quantification of multiple benzodiazepines, including nimetazepam, using deuterated internal standards, linearity has been successfully established over relevant concentration ranges. nih.govnih.gov

Table 1: Representative Calibration Curve Data for Benzodiazepine (B76468) Analysis

| Calibrator Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

|---|---|

| 1.0 | 0.025 |

| 5.0 | 0.128 |

| 10.0 | 0.255 |

| 50.0 | 1.275 |

| 100.0 | 2.560 |

| 500.0 | 12.850 |

This table is for illustrative purposes and represents typical data obtained in benzodiazepine analysis.

Evaluation of Method Precision, Accuracy, and Robustness

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. This involves the evaluation of several key parameters, including precision, accuracy, and robustness.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intraday precision is assessed by analyzing replicate samples on the same day, while interday precision is determined by analyzing replicate samples on different days. For the analysis of benzodiazepines, including nimetazepam, methods have been validated with intraday and interday CVs typically below 15%. nih.gov

Accuracy is the closeness of the mean of a set of results to the true value. It is often determined by analyzing quality control (QC) samples with known concentrations and is expressed as the percentage of the nominal concentration. In a study quantifying nimetazepam and its metabolites, the within-day accuracy ranged from 80.8% to 108.7%, and the between-day accuracy ranged from 80.5% to 118.0%. nih.gov

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness can be evaluated by introducing small changes to parameters such as the mobile phase composition, pH, column temperature, and flow rate.

Table 2: Summary of Method Validation Parameters for Benzodiazepine Quantification

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | > 0.998 |

| Intra-day Precision (%CV) | < 15% | < 10% |

| Inter-day Precision (%CV) | < 15% | < 12% |

| Accuracy (% of nominal) | 85-115% | 92-108% |

| Recovery (%) | Consistent and reproducible | > 70% |

This table presents typical acceptance criteria and results for the validation of analytical methods for benzodiazepines. nih.govnih.gov

Advanced Chromatographic Separation Techniques for Benzodiazepine Analysis

The successful quantification of Nimetazepam and other benzodiazepines relies on their effective separation from other compounds in the sample matrix. This is achieved through the use of advanced chromatographic techniques, primarily Ultra-High Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC), often coupled with mass spectrometry.

Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies

UHPLC is a widely used technique for the analysis of benzodiazepines due to its high resolution, speed, and sensitivity. nih.gov UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and operate at higher pressures than traditional HPLC systems, resulting in sharper peaks and shorter analysis times.

In a typical UHPLC-MS/MS method for the simultaneous quantification of multiple benzodiazepines, a reversed-phase column, such as a C18 column, is used. nih.gov The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution allows for the effective separation of a wide range of benzodiazepines with varying polarities within a single run. The use of this compound as an internal standard in such methods ensures accurate quantification by compensating for any variability in the chromatographic and detection processes.

Table 3: Example UHPLC-MS/MS Parameters for Benzodiazepine Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B over 5 minutes |

| Injection Volume | 5 µL |

| MS Detection | ESI+, Multiple Reaction Monitoring (MRM) |

This table provides an example of typical UHPLC-MS/MS conditions for the analysis of benzodiazepines.

Gas Chromatography (GC) Methodologies

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of benzodiazepines. nih.gov GC is well-suited for the separation of volatile and thermally stable compounds. However, many benzodiazepines, including Nimetazepam, are not sufficiently volatile for direct GC analysis and require a derivatization step to increase their volatility and improve their chromatographic properties.

A common derivatization procedure involves silylation, where active hydrogen atoms in the benzodiazepine molecule are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. The resulting derivatives are more volatile and produce characteristic mass spectra, aiding in their identification and quantification. In GC-MS analysis, a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used. The carrier gas is usually helium or hydrogen. The use of this compound as an internal standard is crucial in GC-MS methods to correct for inconsistencies in derivatization efficiency and injection volume. A GC-MS method was developed for the simultaneous determination of 23 benzodiazepines, including nimetazepam, in blood, demonstrating good linearity (R² > 0.9981) and precision. nih.gov

Table 4: Example GC-MS Parameters for Benzodiazepine Analysis

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Derivatization | Silylation with BSTFA or MTBSTFA |

| MS Detection | Electron Ionization (EI), Selected Ion Monitoring (SIM) |

This table provides an example of typical GC-MS conditions for the analysis of benzodiazepines following derivatization.

Considerations for Column Chemistry and Mobile Phase Optimization

The chromatographic separation of nimetazepam from endogenous matrix components and other potential analytes is a critical step in achieving accurate quantification. The choice of column chemistry and the composition of the mobile phase are pivotal in this process.

For the analysis of nimetazepam and its deuterated internal standard, this compound, reversed-phase liquid chromatography (RPLC) is the most common approach. Columns with a C18 stationary phase are frequently employed due to their hydrophobicity, which provides good retention for the relatively nonpolar benzodiazepine structure. In a study developing a method for 28 designer benzodiazepines, a C18 column was used to achieve separation within a 6-minute gradient elution. explorationpub.com Another study specifically analyzing nimetazepam and its metabolites in urine utilized a Luna polar-RP column, which incorporates a polar-modified stationary phase to provide alternative selectivity. researchgate.netpatsnap.com

Mobile phase optimization is crucial for achieving good peak shape, resolution, and sensitivity. A typical mobile phase for LC-MS analysis of benzodiazepines consists of an aqueous component and an organic solvent, often with additives to improve ionization efficiency. For instance, a mobile phase composed of 10 mmol/L aqueous ammonium formate (B1220265) with 0.005% formic acid (pH 4.8) as the aqueous component (A) and 10 mmol/L ammonium formate in a methanol-water mixture (90:10, v/v) with 0.005% formic acid as the organic component (B) has been successfully used. nih.gov The use of ammonium formate helps to control the pH and improve the electrospray ionization of the analytes. An alternative approach involves using an ammonium acetate (B1210297) buffer solution at pH 4 as the mobile phase. researchgate.netpatsnap.com The gradient elution, starting with a low percentage of the organic solvent and gradually increasing, allows for the effective separation of compounds with varying polarities.

Table 1: Examples of Liquid Chromatography Parameters for Benzodiazepine Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 | Luna polar-RP |

| Mobile Phase A | 10 mmol/L aqueous ammonium formate with 0.005% formic acid | Ammonium acetate buffer (pH 4) |

| Mobile Phase B | 10 mmol/L ammonium formate in 90:10 (v/v) methanol/water with 0.005% formic acid | Acetonitrile |

| Flow Rate | 0.5 mL/min | Not Specified |

| Column Temperature | 60 °C | Not Specified |

Sophisticated Mass Spectrometric Detection Strategies

Mass spectrometry (MS) offers unparalleled selectivity and sensitivity for the detection and quantification of this compound and its non-labeled counterpart. Various MS techniques are employed to ensure the unambiguous identification and accurate measurement of these compounds.

Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) in Multiple Reaction Monitoring (MRM) Mode

Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, is the gold standard for quantitative analysis in complex matrices. This technique involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]+) in the first quadrupole, its fragmentation in a collision cell, and the monitoring of specific product ions in the third quadrupole. This process provides two levels of mass selectivity, significantly reducing background noise and enhancing specificity.

For Nimetazepam, with a molecular weight of 295.28 g/mol , the protonated molecule [M+H]+ at m/z 296.3 would be selected as the precursor ion. Upon collision-induced dissociation (CID), characteristic product ions are formed. For this compound, with a molecular weight of approximately 298.31 g/mol , the precursor ion would be m/z 299.3. The fragmentation pattern of this compound is expected to be very similar to that of the unlabeled compound, with a +3 Da mass shift in the precursor ion and any product ions that retain the deuterium labels. The selection of at least two specific product ions for each analyte (one for quantification and one for confirmation) is a standard practice in validated analytical methods. The ratio of these two transitions should remain constant, providing an additional layer of confirmation.

Table 2: Hypothetical MRM Transitions for Nimetazepam and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Nimetazepam | 296.3 | [Fragment A] | [Fragment B] | Optimized Value |

| This compound | 299.3 | [Fragment A+3] | [Fragment B+3] | Optimized Value |

Note: Specific product ion values and collision energies need to be determined empirically during method development.

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Screening and Confirmation

High-resolution mass spectrometry (HRMS), often coupled with Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). This accuracy allows for the determination of the elemental composition of an ion, providing a high degree of confidence in its identification.

In a screening workflow, HRMS can be operated in full-scan mode to acquire data for all ions within a specified mass range. This allows for the retrospective analysis of data for compounds that were not initially targeted. For confirmation, a parallel reaction monitoring (PRM) mode can be used, which is analogous to MRM on a triple quadrupole instrument but with high-resolution detection of the product ions. A study on designer benzodiazepines utilized a Q Exactive Orbitrap instrument, performing full-scan screening at a resolution of 70,000 and PRM confirmation at a resolution of 17,500. nih.gov The identification criteria in such methods typically include retention time matching, accurate mass measurement (within a narrow mass tolerance window), and, in some cases, isotopic pattern matching.

Ionization Techniques and Source Parameter Optimization

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of benzodiazepines by LC-MS, as it is well-suited for polar and thermally labile compounds. nih.gov Optimization of the ESI source parameters is crucial for maximizing the signal intensity of Nimetazepam and this compound. These parameters include the spray voltage, capillary temperature, sheath gas flow rate, and auxiliary gas flow rate. The goal is to achieve efficient desolvation and ionization of the analytes while minimizing in-source fragmentation. The source parameters are typically optimized by infusing a standard solution of the analyte and adjusting the settings to obtain the maximum and most stable signal. For instance, in a method for analyzing 53 benzodiazepines, the ion source parameters were optimized after finalizing the chromatography, with the full flow from the LC directed to the mass spectrometer. nih.gov

Optimized Sample Preparation Protocols for Diverse Biological and Non-Biological Matrices

The purpose of sample preparation is to isolate the analytes of interest from the matrix, concentrate them, and remove interfering substances that could compromise the analytical results. The choice of sample preparation technique depends on the nature of the matrix and the analytical method used.

Solid Phase Extraction (SPE) Techniques for Analyte Enrichment and Matrix Clean-up

Solid-phase extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of benzodiazepines from biological matrices such as urine and blood. researchgate.netpatsnap.comresearchgate.net SPE utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte, while the matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

Polymeric sorbents, such as the hydrophilic-lipophilic balanced (HLB) copolymers found in Oasis HLB cartridges, are particularly effective for the extraction of a broad range of compounds, including benzodiazepines. researchgate.net These sorbents offer the advantage of being stable over a wide pH range and compatible with various organic solvents. A typical SPE protocol for the extraction of benzodiazepines from blood or urine using an Oasis HLB cartridge involves the following steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer.

Loading: The pre-treated sample (e.g., diluted urine or protein-precipitated plasma) is loaded onto the cartridge. Nimetazepam and this compound are retained on the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., a water-methanol mixture) to remove hydrophilic interferences.

Elution: The analytes are eluted from the sorbent using a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture like dichloromethane-isopropanol).

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the initial mobile phase for injection into the LC-MS system.

In a study determining nimetazepam and its metabolites in urine, a DAU (Drug of Abuse) cartridge was used for solid-phase extraction. researchgate.netpatsnap.com Another study on the extraction of benzodiazepines from whole blood utilized an Oasis HLB cartridge. researchgate.net

Table 3: Generalized Solid Phase Extraction Protocol for Benzodiazepines

| Step | Reagent/Solvent | Purpose |

| Sorbent | Polymeric (e.g., Oasis HLB) | Retention of analytes |

| Conditioning | 1. Methanol2. Water | Activate and equilibrate the sorbent |

| Sample Load | Pre-treated biological fluid | Adsorption of analytes to the sorbent |

| Wash | Water/Methanol mixture (e.g., 95:5 v/v) | Removal of polar interferences |

| Elution | Dichloromethane-isopropanol or Methanol | Desorption of analytes from the sorbent |

| Post-Elution | Evaporation and Reconstitution in mobile phase | Concentration and preparation for injection |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a conventional and widely employed sample preparation technique in analytical chemistry for the isolation and concentration of analytes from complex biological matrices. syrris.comscielo.br The principle of LLE is based on the differential solubility of the target compound in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. syrris.com For the analysis of nimetazepam, where this compound is used as the internal standard, a typical LLE protocol would involve the following steps:

Sample Preparation: A measured volume of the biological sample (e.g., blood, plasma, or urine) is aliquoted into a clean extraction tube. The sample is then spiked with a known concentration of this compound solution. nih.gov

pH Adjustment: The pH of the sample is adjusted to an alkaline condition, typically using a buffer solution. This is to ensure that nimetazepam and its deuterated counterpart are in their non-ionized (free base) form, which enhances their solubility in organic solvents.

Extraction: An appropriate organic solvent, such as ethyl acetate or a mixture of n-hexane and ethyl acetate, is added to the sample. scielo.br The mixture is then vortexed or agitated to facilitate the transfer of the analytes from the aqueous phase to the organic phase.

Phase Separation: The mixture is centrifuged to achieve a clear separation between the aqueous and organic layers.

Collection and Evaporation: The organic layer, containing nimetazepam and this compound, is carefully transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.

Reconstitution: The dried residue is reconstituted in a small volume of a suitable solvent, often the mobile phase used for the chromatographic analysis, before injection into the analytical instrument.

The efficiency of the LLE process is evaluated through the recovery of the analyte, which is expected to be consistent and reproducible. A study on the determination of various benzodiazepines reported recovery rates ranging from 71% to 96% using a solid-supported liquid-liquid extraction method. nih.gov

Table 1: Representative Liquid-Liquid Extraction Parameters for Nimetazepam Analysis

| Parameter | Condition |

| Sample Matrix | Whole Blood, Urine |

| Internal Standard | This compound |

| pH Adjustment | Borate Buffer (pH 9-11) |

| Extraction Solvent | Methyl tert-butyl ether or Ethyl Acetate |

| Extraction Volume | 2-5 mL |

| Agitation | Vortex mixing for 5-10 minutes |

| Centrifugation | 3000-4000 rpm for 10 minutes |

| Reconstitution Solvent | Methanol or Mobile Phase |

Protein Precipitation and Other Direct Sample Treatment Strategies

Protein precipitation is a rapid and straightforward method for sample preparation, particularly for plasma and serum samples, where the high protein content can interfere with the analysis. nih.gov The addition of a protein precipitating agent denatures and precipitates the proteins, which can then be separated by centrifugation or filtration. phenomenex.comgoogle.com When using this compound as an internal standard, the workflow is as follows:

Sample and Internal Standard Addition: A small volume of plasma or serum is taken, and a precise amount of this compound is added.

Precipitation: A cold organic solvent, such as acetonitrile or methanol, is added to the sample, typically in a 3:1 or 4:1 ratio (solvent to sample). nih.gov The mixture is vortexed vigorously to ensure thorough mixing and complete protein precipitation.

Separation: The sample is then centrifuged at high speed to pellet the precipitated proteins.

Supernatant Collection: The clear supernatant, containing the dissolved analytes including nimetazepam and this compound, is carefully transferred to a new tube for analysis or further processing.

While protein precipitation is a fast and cost-effective method, it may result in a less clean extract compared to LLE or solid-phase extraction (SPE), and the potential for matrix effects should be carefully evaluated during method validation.

Table 2: Comparison of Protein Precipitation Agents

| Precipitating Agent | Advantages | Disadvantages |

| Acetonitrile | Efficient precipitation, good recovery for many drugs | Can be less effective for polar compounds |

| Methanol | Good for polar analytes, readily available | May not precipitate all proteins effectively |

| Trichloroacetic Acid (TCA) | Strong precipitant, effective at low concentrations | Can cause protein denaturation and may interfere with analysis bioquochem.com |

| Zinc Sulfate (B86663) | Used in combination with an organic solvent for enhanced precipitation | Adds inorganic salts to the sample |

Enzymatic Hydrolysis for Conjugated Metabolite Analysis

Benzodiazepines like nimetazepam are often metabolized in the body to form glucuronide or sulfate conjugates, which are more water-soluble and readily excreted in urine. researchgate.net To quantify the total amount of a drug, including its conjugated metabolites, a hydrolysis step is necessary to cleave the conjugate bond and liberate the parent drug or its primary metabolite. oup.com Enzymatic hydrolysis is generally preferred over acid hydrolysis as it is milder and less likely to cause degradation of the analytes. oup.com

The procedure, incorporating this compound, typically involves:

Sample Preparation: A urine sample is buffered to an optimal pH for the enzyme, commonly between 4.5 and 5.0. This compound is added as the internal standard.

Enzyme Addition: A solution of β-glucuronidase enzyme, often sourced from Helix pomatia, is added to the buffered urine sample.

Incubation: The mixture is incubated at an elevated temperature, for instance, 50-60°C, for a period ranging from 30 minutes to several hours to ensure complete hydrolysis. oup.com

Extraction: Following hydrolysis, the sample is subjected to an extraction procedure, such as LLE or SPE, to isolate the now-unconjugated nimetazepam and this compound before instrumental analysis.

The efficiency of the hydrolysis can be influenced by factors such as the enzyme source and concentration, incubation time, temperature, and pH.

Table 3: Optimized Conditions for Enzymatic Hydrolysis of Benzodiazepine Glucuronides

| Parameter | Condition | Reference |

| Enzyme | β-glucuronidase from Helix pomatia | |

| pH | 4.5 | |

| Temperature | 56°C | |

| Incubation Time | 2 hours | |

| Enzyme Concentration | 5000 U per 1 mL of urine |

Specialized Applications of Nimetazepam D3 in Academic and Research Contexts

Forensic Toxicological Investigations and Methodologies

In the realm of forensic toxicology, the unambiguous identification and accurate quantification of drugs and their metabolites are paramount. Nimetazepam-d3 plays a vital role in achieving the high standards of analytical rigor required in forensic casework.

This compound is an ideal internal standard for the quantitative analysis of nimetazepam and its metabolites, such as nitrazepam and 7-aminonimetazepam, in various biological specimens including blood, urine, and hair. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, a technique often referred to as isotope dilution mass spectrometry. This approach is favored due to the ability of the internal standard to mimic the analyte of interest throughout the extraction, derivatization (if any), and chromatographic separation processes, thus compensating for potential matrix effects and procedural losses.

In a typical workflow, a known amount of this compound is added to the biological sample at the beginning of the extraction procedure. The sample is then processed to isolate the analytes of interest. During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), both the target analyte (nimetazepam or its metabolites) and the internal standard (this compound) are monitored. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and to determine the concentration of the analyte in the unknown sample. This method provides high accuracy and precision, which is crucial for the interpretation of toxicological findings.

Table 1: Representative Performance Characteristics of LC-MS/MS Methods for Benzodiazepine (B76468) Quantification Using a Deuterated Internal Standard

| Parameter | Typical Value |

|---|---|

| Linearity (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |

| Intra-day Precision (%CV) | <15% |

| Inter-day Precision (%CV) | <15% |

| Accuracy (%RE) | ±15% |

This table represents typical validation parameters for LC-MS/MS methods for the analysis of benzodiazepines in biological matrices, illustrating the level of performance achievable with the use of deuterated internal standards like this compound.

The emergence of new psychoactive substances (NPS), including a plethora of designer benzodiazepines, presents a significant challenge to forensic toxicology laboratories. nih.gov These novel compounds are often not detected by routine immunoassay screening tests, necessitating the use of more comprehensive and flexible analytical techniques like LC-MS/MS. nih.gov In the development and validation of screening panels for NPS and designer benzodiazepines, this compound can be employed as a reliable internal standard. nih.gov

Due to the structural similarities among benzodiazepines, this compound can serve as a suitable internal standard for a range of designer benzodiazepines, particularly when a specific deuterated analog for each new compound is not yet commercially available. Its use helps to ensure the accuracy and reliability of the screening results, which is critical for identifying emerging drug trends and for providing evidence in cases of intoxication or drug-facilitated crimes. The inclusion of such internal standards is a key component of robust analytical methods designed to keep pace with the ever-evolving landscape of illicit drugs. nih.gov

Drug-facilitated crimes often involve the administration of substances in beverages or food items. The analysis of such samples can be challenging due to the complexity of the matrix and the potential for interfering substances. Isotope dilution mass spectrometry using this compound is a powerful technique for the detection and quantification of nimetazepam in these challenging non-biological matrices.

The principle is similar to its use in biological specimens. A known quantity of this compound is added to the beverage or food sample prior to extraction. The stable isotope-labeled standard co-elutes with the native analyte during chromatographic separation and is simultaneously detected by the mass spectrometer. This allows for accurate quantification even in the presence of significant matrix effects that might otherwise suppress or enhance the analyte signal. This methodology provides a high degree of confidence in the analytical results, which is essential for forensic investigations of drug-facilitated crimes.

Bioanalytical Support for Drug Metabolism and Pharmacokinetic Research

This compound is also a valuable tool in academic and pharmaceutical research, particularly in the fields of drug metabolism and pharmacokinetics (DMPK).

In vitro drug metabolism studies are essential for predicting the metabolic fate of a drug candidate in the body. These studies often involve incubating the drug with liver microsomes or other enzyme preparations to assess its metabolic stability. This compound can be used as an internal standard to accurately quantify the parent drug that remains over time.

For example, in studies investigating the glucuronidation of benzodiazepines by human UDP-glucuronyltransferases (UGTs), a stable isotope-labeled internal standard like this compound is crucial for precise quantification of the parent compound and its metabolites. nih.gov The use of an internal standard helps to minimize the variability associated with the in vitro system and the analytical process, leading to more reliable data on the metabolic stability and the enzymes involved in the metabolism of the drug.

Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body. nih.gov Preclinical pharmacokinetic studies in animal models are a critical step in drug development. This compound is an indispensable tool in these studies for the accurate measurement of drug and metabolite concentrations in biological fluids and tissues over time.

By using this compound as an internal standard in LC-MS/MS bioanalytical methods, researchers can obtain high-quality pharmacokinetic data. This data is used to determine key parameters such as clearance, volume of distribution, and half-life. The use of stable isotope-labeled internal standards is a regulatory expectation for bioanalytical method validation to support pharmacokinetic studies. The ability of this compound to compensate for analytical variability ensures the integrity of the data, which is fundamental for making informed decisions in the drug development process. The use of deuterated compounds can also be instrumental in studying kinetic deuterium (B1214612) isotope effects on drug pharmacokinetics. scilit.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 7-aminonimetazepam |

| Nimetazepam |

| This compound |

Research on the Metabolic Fate and Pharmacokinetic Modulation Mediated by Deuteration in Benzodiazepine Analogues

Mechanistic Studies of Deuterium's Influence on Cytochrome P450 and Aldehyde Oxidase Metabolism

The metabolism of many drugs, including benzodiazepines like nimetazepam, is primarily carried out by cytochrome P450 (CYP450) enzymes and, in some cases, aldehyde oxidases (AO). patsnap.comresearchgate.net These enzymes often catalyze reactions involving the cleavage of a carbon-hydrogen (C-H) bond. Introducing deuterium (B1214612) at these metabolic "soft spots" creates a carbon-deuterium (C-D) bond, which is significantly stronger and requires more energy to break. juniperpublishers.comwikipedia.orgwikipedia.org This fundamental difference is the basis for the deuterium kinetic isotope effect. tandfonline.comdovepress.com

The primary kinetic isotope effect (KIE) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of a reaction. wikipedia.org For drug metabolism, this means that if a C-H bond cleavage is the slowest step in a metabolic pathway, substituting that hydrogen with deuterium will slow down the entire reaction. The magnitude of the KIE is expressed as the ratio of the reaction rates (kH/kD). For C-H bond cleavage reactions mediated by CYP450, this ratio can typically range from 2 to 10, indicating a 2- to 10-fold reduction in the rate of metabolism at that specific site. juniperpublishers.comwikipedia.org

Nimetazepam is metabolized in part via N-demethylation to its active metabolite, nitrazepam. wikipedia.orgontosight.aitandfonline.com This reaction is mediated by CYP450 enzymes and involves the cleavage of a C-H bond on the N-methyl group. patsnap.comtandfonline.com In Nimetazepam-d3, this methyl group is replaced with a trideuteromethyl (-CD3) group. cymitquimica.comlgcstandards.com The increased strength of the C-D bonds is expected to result in a significant KIE, thereby reducing the rate of N-demethylation. While specific KIE values for this compound are not extensively published, studies on other deuterated compounds provide clear evidence of this effect. For instance, deuteration of the N-methyl group in other molecules has been shown to decrease the N-demethylation pathway significantly. dovepress.com

| Compound Series | Deuteration Site | Enzyme System | Observed KIE (kH/kD) | Reference |

| Nevirapine (B1678648) | 12-methyl group | Human Liver Microsomes | 10.1 | acs.org |

| Enzalutamide | N-methyl group | In vivo models | Slower metabolism, increased drug exposure | dovepress.com |

| Diazepam Analogue | Methyl groups | r-CYP3A4, r-CYP2C19 | >1 (significant) | plos.org |

This table presents data from representative studies on deuterated compounds to illustrate the magnitude of the Kinetic Isotope Effect (KIE) on metabolism. A KIE value greater than 1 indicates a slower rate of metabolism for the deuterated compound.

Slowing down a primary metabolic pathway through deuteration can cause the drug to be metabolized via alternative routes, a phenomenon known as "metabolic switching" or "metabolic shunting". juniperpublishers.comcdnsciencepub.com If the N-demethylation of this compound is inhibited, other metabolic pathways, such as 3-hydroxylation of the diazepine (B8756704) ring or reduction of the 7-nitro group, may become more prominent. tandfonline.com

This can lead to a completely different metabolite profile for the deuterated drug compared to its non-deuterated parent. For example, a study on deuterated nevirapine showed that while the formation of the primary 12-hydroxy metabolite was decreased, there was a corresponding increase in glucuronidated and glutathione-conjugated metabolites, indicating a shift in metabolic pathways. acs.org Such changes can have significant implications, as they may lead to the formation of more or less active or potentially toxic metabolites. juniperpublishers.comcdnsciencepub.com The investigation of these altered profiles is a critical step in the development of any deuterated drug candidate.

In Vitro Models for Assessing Deuterated Compound Metabolic Stability

To predict how a deuterated compound like this compound will behave in vivo, researchers rely on established in vitro models that replicate the metabolic environment of the liver.

The two most common in vitro systems for studying drug metabolism are liver microsomes and hepatocytes. acs.org

Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from liver cells. umich.edu They contain a high concentration of Phase I enzymes, particularly the CYP450 family, making them a cost-effective and straightforward tool for initial screening of metabolic stability. acs.orgrsc.org A deuterated compound like this compound would be incubated with liver microsomes, and the rate of its disappearance over time would be compared to that of non-deuterated nimetazepam. Studies on various deuterated compounds consistently show an increased metabolic half-life in microsomal assays. juniperpublishers.comnih.gov

Hepatocytes : These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as drug transporters. acs.orgresearchgate.net Using primary hepatocytes allows for a more comprehensive assessment of a drug's metabolic fate, including the effects of metabolic switching and the formation of conjugated metabolites. nih.gov

The expression and activity of metabolic enzymes can vary significantly between species (e.g., rats, dogs, and humans). researchgate.netnih.gov A compound that is stable in rat liver microsomes may be rapidly metabolized by human liver microsomes, or vice versa. Therefore, it is standard practice to perform comparative metabolic stability studies using microsomes and hepatocytes from different species. umich.edunih.gov This cross-species comparison is crucial for extrapolating in vitro data to predict the pharmacokinetic profile in humans. For a compound like this compound, researchers would assess its stability in human, rat, and mouse liver systems to understand potential species differences in the KIE and any resultant metabolic switching. umich.edunih.gov

| Compound | In Vitro System | Species | Finding | Reference |

| Deuterated GABAA Receptor Ligands | Liver Microsomes | Human, Mouse | Deuterated analogs consistently showed increased metabolic half-life compared to parent compounds in both species. | nih.gov |

| d2-Amlexanox | Liver Microsomes | Human, Rat, Mouse | Deuterated compound was more stable than the parent compound in rat liver microsomes; both were most stable in human liver microsomes. | umich.edu |

| Deuterated Celecoxib Derivative | Liver Microsomes | Murine | Deuteration effectively suppressed metabolization in vitro, consistent with in vivo data. | rsc.org |

This table summarizes findings from studies using in vitro systems to compare the metabolic stability of deuterated and non-deuterated compounds across different species.

Strategies for Metabolite Identification and Profiling Using Deuterated Standards

Beyond their therapeutic potential, deuterated compounds like this compound are invaluable tools in analytical chemistry, particularly for metabolite identification and quantification using mass spectrometry (MS). clearsynth.comnih.gov When studying the metabolism of nimetazepam, a biological sample (like plasma or urine) will contain the parent drug and a complex mixture of various metabolites.

Using a deuterated version as an internal standard greatly enhances the accuracy and precision of the analysis. clearsynth.comresearchgate.net this compound is added to the biological sample at a known concentration. Because it is chemically identical to nimetazepam, it behaves the same way during sample extraction and chromatographic separation. However, due to the presence of deuterium, it has a distinct, higher mass that is easily resolved by the mass spectrometer. nih.govnih.gov

This allows researchers to:

Accurately Quantify the Parent Drug : By comparing the MS signal intensity of the parent drug to the known concentration of the deuterated standard, precise quantification is possible, correcting for any sample loss during preparation. clearsynth.comresearchgate.net

Identify Novel Metabolites : The deuterated standard can itself be metabolized by in vitro systems to generate deuterated versions of metabolites. nih.gov These deuterated metabolites can then be used as markers to find and confirm the structure of unknown metabolites in complex biological samples from in vivo studies. nih.govmdpi.com The characteristic mass shift between the deuterated and non-deuterated metabolite pairs provides a clear signature for identification. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Benzodiazepines, Including Nimetazepam D3

Advancements in Synthesis and Production of Deuterated Reference Materials

The availability of high-quality deuterated reference materials is fundamental for research and development. Recent years have seen significant progress in the methodologies for synthesizing these compounds. researchgate.net Traditional methods are being supplemented by more efficient and site-selective techniques.

Key advancements include:

Catalytic Hydrogen Isotope Exchange (HIE): This has become a primary method for late-stage functionalization, allowing for the synthesis of deuterium-labeled complex molecules. researchgate.net Various catalysts, including those based on iridium, platinum, and ruthenium, have been developed to facilitate selective H/D exchange. researchgate.netresearchgate.net

Reductive and Dehalogenative Deuteration: These methods offer alternative pathways to introduce deuterium (B1214612) into organic molecules, expanding the toolkit for creating deuterated compounds. researchgate.net

Novel Reagents: The development of new deuterated-alkylation reagents, such as those based on sulfonium (B1226848) salts, allows for the introduction of deuterated alkyl groups with high deuterium content and regioselectivity. digitellinc.com

These advancements are crucial for producing well-characterized deuterated standards like Nimetazepam-d3, which are essential for accurate quantification in various analytical methods.

Integration of this compound in High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. sciex.com Deuterated internal standards, such as this compound, play a critical role in ensuring the accuracy and reliability of these screening methods. nih.govacs.org

The integration of deuterated standards in HTS is evident in several areas:

Mass Spectrometry-Based Screening: Techniques like Acoustic Ejection Mass Spectrometry (AEMS) and liquid chromatography-mass spectrometry (LC-MS) are used for the rapid analysis of thousands of compounds. sciex.comnih.gov Deuterated internal standards are co-injected with samples to correct for matrix effects and variations in instrument response, leading to more precise and reliable data. nih.govacs.orgnih.gov

Metabolism Studies: HTS methods are employed to study the metabolic stability of new chemical entities. In these assays, deuterated standards are indispensable for the accurate quantification of the parent compound and its metabolites.

Toxicological Screening: The detection and quantification of drugs and their metabolites in biological samples are crucial in toxicology. HTS methods, supported by deuterated internal standards, allow for the efficient screening of a large number of samples for the presence of substances like benzodiazepines. scispace.com

Computational Modeling and In Silico Prediction of Deuteration Effects on ADME Properties

Computational modeling has become an invaluable tool in drug discovery, offering a way to predict the properties of molecules before they are synthesized. mdpi.comresearchgate.net In the context of deuteration, in silico models are being developed to predict the effects of deuterium substitution on Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com

Key aspects of this research include:

Predicting Metabolic "Hotspots": Computational models can identify sites on a molecule that are most susceptible to metabolism. This allows for a more targeted approach to deuteration, focusing on the positions where it will have the most significant impact on metabolic stability.

Quantitative Structure-Property Relationship (QSPR) Models: These models correlate the structural features of molecules with their physicochemical properties. mdpi.com By incorporating parameters related to deuteration, QSPR models can help predict how deuterium substitution will affect properties like lipophilicity and solubility. informaticsjournals.co.in

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the fate of a drug in the body. By integrating data on the effects of deuteration on metabolism, these models can provide more accurate predictions of the pharmacokinetic profile of deuterated compounds. mdpi.com

While these models are becoming increasingly sophisticated, the effects of deuteration can be complex and unpredictable, highlighting the continued need for experimental validation. nih.govnih.gov

Development of Novel Deuterated Analogues for Targeted Research Applications

The success of deuterated drugs has spurred interest in developing novel deuterated analogues for a range of research applications. nih.govresearchgate.net This goes beyond simply improving the pharmacokinetic properties of existing drugs and extends to creating tools for basic research.

Emerging applications include:

Probing Enzyme Mechanisms: Deuterated compounds can be used to study the mechanisms of drug-metabolizing enzymes. The kinetic isotope effect observed upon deuteration can provide insights into the rate-limiting steps of metabolic reactions. digitellinc.com

Metabolite Identification: The use of deuterated parent compounds can aid in the identification of metabolites. The characteristic mass shift between the deuterated and non-deuterated compounds and their respective metabolites simplifies the interpretation of mass spectrometry data. nih.gov

Neuroimaging: Deuterated ligands for positron emission tomography (PET) are being developed to improve their metabolic stability and imaging properties.

The development of novel deuterated benzodiazepines, building on the foundation of compounds like this compound, will continue to be an active area of research, with the potential to yield new therapeutic agents and valuable research tools. nih.gov

Q & A

Q. What are the critical safety protocols for handling Nimetazepam-d3 in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including chemically resistant gloves and lab coats, to prevent dermal exposure. Avoid inhalation of aerosols by working in a fume hood. In case of accidental ingestion, immediate medical consultation is required. Storage should comply with GHS guidelines: keep the compound in a sealed container at -20°C, away from ignition sources, and prevent environmental release via proper waste disposal .

Q. How should stock solutions of this compound be prepared to ensure stability and accuracy?

Dissolve this compound in methanol at a concentration of 10 mM (268.33 g/mol molecular weight). Use volumetric flasks for precise dilution, and validate purity (>98%) via COA (Certificate of Analysis). Aliquot solutions to avoid repeated freeze-thaw cycles, which may degrade the compound. Store aliquots at -20°C in amber vials to prevent photodegradation .

Q. What are the foundational steps for designing a pharmacokinetic study involving this compound?

Begin with a between-subjects design to compare control and test groups. Define independent variables (e.g., dosage) and dependent variables (e.g., plasma concentration). Use validated HPLC methods for quantification, ensuring linear calibration curves (e.g., 1–100 ng/mL range). Include negative controls to account for matrix effects in biological samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolite quantification data for this compound?

Discrepancies often arise from methodological differences. Standardize sample preparation (e.g., solid-phase extraction vs. protein precipitation) and validate analytical parameters (e.g., retention time, ion suppression in LC-MS/MS). Cross-validate findings using deuterated internal standards (e.g., this compound itself) to correct for recovery rates .

Q. What strategies optimize HPLC sensitivity for detecting this compound at sub-therapeutic concentrations?

Use a reversed-phase C18 column with a mobile phase of acetonitrile:ammonium formate (pH 3.5) for optimal peak resolution. Enhance detection limits by coupling with tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Validate the method for precision (CV <15%) and accuracy (85–115% recovery) .

Q. Which experimental designs are most effective for assessing the neuropharmacological effects of benzodiazepine analogs like this compound?

Employ a factorial design to evaluate interactions between variables (e.g., dose, administration route, and time). Use randomized controlled trials (RCTs) with double-blinding to minimize bias. For behavioral studies, incorporate within-subjects designs to control for individual variability, but counterbalance treatment order to avoid carryover effects .

Q. How can deuterated internal standards improve the reliability of mass spectrometry data in this compound studies?

Deuterated analogs (e.g., this compound) co-elute with non-deuterated analytes, correcting for ionization efficiency variations. Use a 1:1 ratio of analyte to internal standard. Validate by spiking known concentrations into blank matrices and calculating recovery rates (target: 90–110%) .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-effects models account for repeated measures. Report confidence intervals (95%) and effect sizes (e.g., Cohen’s d) to contextualize significance .

Q. How can AI tools enhance data analysis in studies involving this compound?

Implement AI-driven platforms like Design of Experiments (DOE) software to optimize parameters (e.g., extraction efficiency, chromatographic conditions). Use natural language processing (NLP) tools (e.g., SciBERT) for automated literature reviews on metabolite pathways. Validate AI-generated hypotheses with confirmatory experiments to ensure biological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.